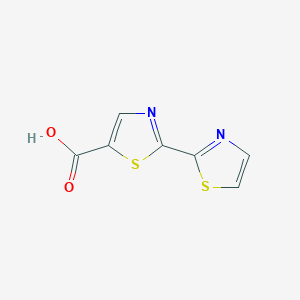
4-(3-Bromophenyl)-3,3-diethylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromophenyl)-3,3-diethylpyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 3-bromophenyl group and two ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-3,3-diethylpyrrolidine typically involves the reaction of 3-bromobenzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromophenyl)-3,3-diethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Phenyl-substituted pyrrolidine.
Substitution: Amino or thio-substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
4-(3-Bromophenyl)-3,3-diethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of neuroactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Bromophenyl)-3,3-diethylpyrrolidine involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)-3,3-diethylpyrrolidine: Similar structure but with the bromine atom at the para position.
4-(3-Chlorophenyl)-3,3-diethylpyrrolidine: Chlorine atom instead of bromine.
4-(3-Bromophenyl)-3,3-dimethylpyrrolidine: Methyl groups instead of ethyl groups.
Uniqueness
4-(3-Bromophenyl)-3,3-diethylpyrrolidine is unique due to the specific positioning of the bromine atom and the ethyl groups, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom can enhance its ability to participate in halogen bonding, a feature that can be exploited in drug design and materials science.
Propriétés
Formule moléculaire |
C14H20BrN |
|---|---|
Poids moléculaire |
282.22 g/mol |
Nom IUPAC |
4-(3-bromophenyl)-3,3-diethylpyrrolidine |
InChI |
InChI=1S/C14H20BrN/c1-3-14(4-2)10-16-9-13(14)11-6-5-7-12(15)8-11/h5-8,13,16H,3-4,9-10H2,1-2H3 |
Clé InChI |
QNRMGNJCZFECKH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CNCC1C2=CC(=CC=C2)Br)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13189802.png)
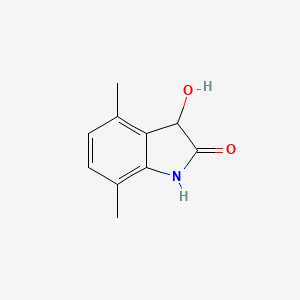
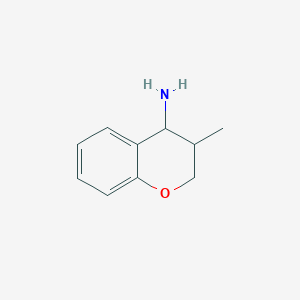
![1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13189831.png)
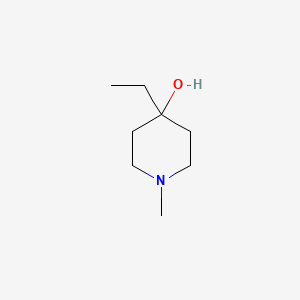
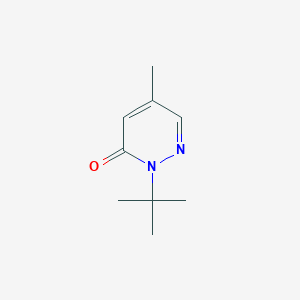
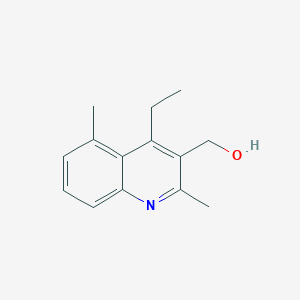
![[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13189844.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane](/img/structure/B13189847.png)
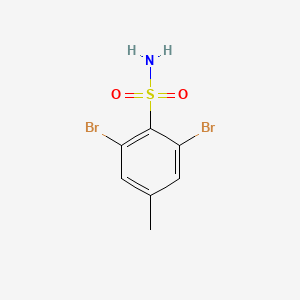

![[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13189877.png)
